molecular formula C6H7NO2 B13816651 3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI)

3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI)

Cat. No.: B13816651
M. Wt: 125.13 g/mol
InChI Key: COOSDAIGFVXLLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI) is a heterocyclic compound that features a bicyclic structure with nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives typically involves cyclization reactions. One common method is the metal-catalyzed cyclization of enynes, which allows for the simultaneous formation of both rings in a single reaction . Another approach involves catalytic hydrogenation reactions, which also yield the desired bicyclic structure .

Industrial Production Methods

Industrial production methods for 3-azabicyclo[3.1.0]hexane derivatives often utilize transition metal catalysis due to its efficiency and scalability. These methods include the use of photoredox catalysis and oxidative cyclopropanation, which provide high yields and are suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.

    Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, hydrogen gas for reduction, and oxidizing agents such as potassium permanganate for oxidation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce fully saturated bicyclic compounds .

Scientific Research Applications

3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI) is unique due to its specific bicyclic structure and the presence of both nitrogen and oxygen atoms. This combination of features contributes to its distinct chemical reactivity and potential for biological activity .

Properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione

InChI

InChI=1S/C6H7NO2/c1-6-2-3(6)4(8)7-5(6)9/h3H,2H2,1H3,(H,7,8,9)

InChI Key

COOSDAIGFVXLLU-UHFFFAOYSA-N

Canonical SMILES

CC12CC1C(=O)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.